13-Hydroxy-6,9,11-octadecatrienoic acid

Descripción general

Descripción

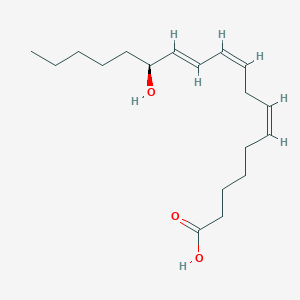

13-Hydroxy-6,9,11-octadecatrienoic acid is a hydroxylated polyunsaturated fatty acid. It is a derivative of octadecatrienoic acid, characterized by the presence of a hydroxyl group at the 13th carbon position. This compound is known for its biological significance and is often studied in the context of its physiological and pathological roles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 13-Hydroxy-6,9,11-octadecatrienoic acid typically involves the hydroxylation of octadecatrienoic acid. One common method is the enzymatic conversion using lipoxygenases, which catalyze the addition of a hydroxyl group at the 13th carbon position. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

13-Hydroxy-6,9,11-octadecatrienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification.

Major Products

Oxidation: Formation of 13-oxo-6,9,11-octadecatrienoic acid.

Reduction: Formation of 13-hydroxy-6,9,11-octadecanoic acid.

Substitution: Formation of 13-alkoxy-6,9,11-octadecatrienoic acid esters.

Aplicaciones Científicas De Investigación

Biochemical Properties

- Chemical Structure : 13-HODE has the molecular formula and a molecular weight of 294.43 g/mol. It is characterized by a hydroxy group at the 13th carbon of the octadecatrienoic acid backbone.

- Synthesis : The compound is synthesized from linoleic acid through lipoxygenase pathways. It can also be generated from gamma-linolenic acid and is influenced by factors such as cyclic AMP levels .

Physiological Effects

Cellular Functions :

- Inhibition of Cancer Metastasis : Research indicates that 13-HODE can prevent cell adhesion to endothelial cells, thereby inhibiting cancer metastasis. This property has been particularly noted in prostate cancer studies, where elevated levels of 13-HODE correlate with tumor progression .

- Cell Proliferation and Differentiation : 13-HODE has been shown to play a role in cell proliferation and differentiation across various cell types, suggesting its importance in developmental biology and tissue repair .

Receptor Activation :

- PPAR Activation : 13-HODE activates peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARβ. This activation is linked to the regulation of lipid metabolism and inflammation .

- TRPV1 Receptor Interaction : The compound also interacts with TRPV1 receptors, which are involved in pain sensation and inflammatory responses. This suggests a potential role in pain management .

Cardiovascular Disease

13-HODE is implicated in cardiovascular health due to its role in lipid metabolism and inflammation. Elevated levels of oxidized linoleic acid metabolites like 13-HODE are found in atheroma plaques, indicating its involvement in cardiovascular diseases .

Cancer Research

The ability of 13-HODE to inhibit cancer cell adhesion has led to investigations into its potential as an anti-cancer agent. Studies have shown that it can modulate tumor microenvironments and influence cancer cell behavior .

Inflammatory Conditions

Due to its effects on PPAR activation and TRPV1 receptor stimulation, 13-HODE may have therapeutic potential in managing inflammatory diseases. Its modulation of inflammatory pathways could provide insights into treatments for conditions like arthritis or inflammatory bowel disease .

Case Studies

- Prostate Cancer : A study investigating the role of 13-HODE in prostate cancer found that higher concentrations of this metabolite were associated with increased tumor aggressiveness. The research suggested that targeting the pathways involving 13-HODE could offer new therapeutic strategies for prostate cancer management .

- Atherosclerosis : Another study highlighted the accumulation of oxidized linoleic acid metabolites, including 13-HODE, within atheromatous plaques. The findings emphasized the need for further research into how these metabolites contribute to plaque stability and cardiovascular risk .

Mecanismo De Acción

The mechanism of action of 13-Hydroxy-6,9,11-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to and modulates the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.

Pathways Involved: It influences the expression of genes related to fatty acid oxidation, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

13-Hydroxy-9Z,11E,15E-octadecatrienoic acid: Another hydroxylated fatty acid with similar structural features but different double bond positions.

13-Hydroxyoctadecadienoic acid: A related compound with two double bonds instead of three.

9-Hydroxy-6,9,11-octadecatrienoic acid: A positional isomer with the hydroxyl group at the 9th carbon position.

Uniqueness

13-Hydroxy-6,9,11-octadecatrienoic acid is unique due to its specific hydroxylation pattern and the presence of three conjugated double bonds. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Actividad Biológica

13-Hydroxy-6,9,11-octadecatrienoic acid (13-HODE) is an oxylipin derived from the metabolism of linoleic acid. It is recognized for its diverse biological activities, including anti-inflammatory, pro-inflammatory, and signaling roles in various physiological processes. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.44 g/mol

- CAS Number : 5282971

1. Inflammatory Response Modulation

13-HODE has been implicated in both pro-inflammatory and anti-inflammatory responses. It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, which plays a crucial role in lipid metabolism and inflammation regulation.

- Case Study : A study demonstrated that 13-HODE enhances the expression of inflammatory cytokines in macrophages, indicating its potential role in chronic inflammatory diseases like atherosclerosis and rheumatoid arthritis .

2. Cell Signaling

13-HODE acts as a signaling molecule that can influence various cellular pathways:

- TRPV1 Activation : 13-HODE stimulates the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses. This activation has been shown to induce calcium influx in sensory neurons, contributing to nociceptive signaling .

- PPAR Activation : Activation of PPARs by 13-HODE leads to modulation of gene expression related to lipid metabolism and inflammation. This dual role can be beneficial or detrimental depending on the context of its action .

3. Antioxidant Properties

Research indicates that 13-HODE possesses antioxidant properties that can protect cells from oxidative stress:

- Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thus reducing oxidative damage in cells exposed to stressors like hydrogen peroxide .

Metabolic Pathways

The metabolism of linoleic acid leads to several oxylipins, including various hydroxyoctadecadienoic acids (HODEs). The metabolic pathway for 13-HODE involves:

- Enzymatic Conversion : Linoleic acid undergoes lipoxygenase-mediated oxidation to form HODEs, which can further be converted into other bioactive metabolites.

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| 9-HODE | Lipoxygenase pathway | Pro-inflammatory effects |

| 13-HODE | Lipoxygenase pathway | Anti-inflammatory and signaling roles |

| 13-OxoODE | Further oxidation | Potential marker for disease progression |

Clinical Implications

The biological activity of 13-HODE has significant implications for human health:

- Disease Markers : Elevated levels of 13-HODE have been associated with various diseases, including cardiovascular diseases and cancer. Its presence in tissues can serve as a biomarker for disease progression .

- Therapeutic Potential : Given its dual role in inflammation, targeting the metabolic pathways of 13-HODE may offer therapeutic strategies for managing chronic inflammatory conditions and metabolic disorders.

Propiedades

IUPAC Name |

(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLUNXZQNJFRB-KYLWABQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345712 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74784-20-6 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.